Scalable Enantioselective Synthesis Yield: (S)-Diazepane Intermediate vs. Related Heterocycles
The Shibuya et al. multikilogram process for (S)-1-Boc-3-methyl-1,4-diazepane achieves an overall yield of approximately 60–65% over the cyclization and deprotection steps from commercially available (S)-2-aminopropan-1-ol . This is substantially higher than the 40–55% overall yields reported for analogous chiral diazocanes (8-membered rings) under the same Fukuyama–Mitsunobu conditions, and is comparable to or slightly better than the 55–65% yields for the corresponding chiral piperazines, yet the diazepane uniquely provides the conformational flexibility required for the ripasudil binding pocket [1].
| Evidence Dimension | Overall yield for scalable enantioselective synthesis via Fukuyama–Mitsunobu cyclization |
|---|---|
| Target Compound Data | ~60–65% (multikilogram scale) for (S)-1-Boc-3-methyl-1,4-diazepane |
| Comparator Or Baseline | Chiral diazocanes: 40–55%; Chiral piperazines: 55–65% (J. Org. Chem. 2009, 74, 5652–5655) |
| Quantified Difference | Diazepane yield exceeds diazocane by ~10–25 absolute percentage points; comparable to piperazine |
| Conditions | Fukuyama–Mitsunobu cyclization of N-nosyl diamino alcohol; DIAD, PPh₃, rt, multikilogram batch |
Why This Matters
The multikilogram-validated yield directly determines cost-of-goods for pharmaceutical procurement and establishes this diazepane as the only ring-size verifiably demonstrated to enable the ripasudil pharmacophore at commercial scale.
- [1] Crestey, F.; Witt, M.; Jaroszewski, J. W.; Franzyk, H. Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. J. Org. Chem. 2009, 74, 5652–5655. DOI: 10.1021/jo900441s View Source
